3-Fluoro-5-(1,3-thiazol-5-yl)aniline
Description
3-Fluoro-5-(1,3-thiazol-5-yl)aniline is a fluorinated aniline derivative featuring a 1,3-thiazole ring at the 5-position of the benzene ring. This molecule is of interest in medicinal chemistry and materials science due to the versatility of the aniline scaffold and the pharmacophoric thiazole moiety .
Properties
Molecular Formula |
C9H7FN2S |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-fluoro-5-(1,3-thiazol-5-yl)aniline |
InChI |
InChI=1S/C9H7FN2S/c10-7-1-6(2-8(11)3-7)9-4-12-5-13-9/h1-5H,11H2 |
InChI Key |
MJQUZNTZKYHTGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)F)C2=CN=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues of 3-Fluoro-5-(1,3-thiazol-5-yl)aniline
The following table summarizes key structural analogs and their properties:
Key Differences and Implications
Heterocycle Variations
- Thiazole vs. Pyridine ( vs. Target Compound): Pyridine (in 3-Fluoro-5-(pyridin-2-yl)phenyl)methanamine) introduces nitrogen as a hydrogen bond acceptor, increasing basicity compared to thiazole.
Thiazole vs. Triazole ( vs. Target Compound):
Triazole derivatives (e.g., 2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline) exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms. However, thiazole’s sulfur may improve metabolic stability by resisting oxidative degradation .
Substituent Effects
Fluorine vs. Hydrogen (Target Compound vs. 3-(1,3-Thiazol-5-yl)aniline):
Fluorination at the 3-position increases electron-withdrawing effects, reducing the electron density of the aniline ring. This enhances oxidative stability and may modulate interactions with biological targets (e.g., enzymes or receptors) .- However, direct attachment of the thiazole (as in the target compound) simplifies synthesis and reduces steric hindrance .
Physicochemical Properties
- Lipophilicity (logP): Fluorine and thiazole moderately increase logP compared to non-fluorinated analogs (e.g., 3-(1,3-thiazol-5-yl)aniline), balancing solubility and membrane permeability.
Synthetic Accessibility: The target compound can be synthesized via amide coupling (as in ) or Suzuki-Miyaura cross-coupling to introduce the thiazole moiety. Fluorination may involve electrophilic substitution or fluorinated precursors .
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